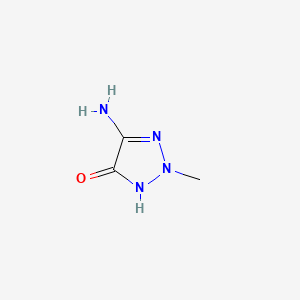
5-amino-2-methyl-2H-1,2,3-triazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-methyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol can be achieved through various methods. One common approach involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H₂O to yield 5-substituted 2H-1,2,3-triazol-4-ols . Another method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of triazole synthesis, such as the use of readily available starting materials and mild reaction conditions, can be adapted for large-scale production.
化学反応の分析
Types of Reactions
5-amino-2-methyl-2H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-amino-2-methyl-2H-1,2,3-triazol-4-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different substitution patterns.
1,2,3-triazole: The parent compound of the triazole family, used as a building block in various chemical syntheses.
5-amino-1H-1,2,4-triazol-3-yl derivatives: Compounds with similar structures but different functional groups, used in energetic materials.
Uniqueness
5-amino-2-methyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and ability to form stable complexes with various metals make it particularly valuable in the development of energetic materials and coordination compounds.
特性
分子式 |
C3H6N4O |
|---|---|
分子量 |
114.11 g/mol |
IUPAC名 |
4-amino-2-methyl-1H-triazol-5-one |
InChI |
InChI=1S/C3H6N4O/c1-7-5-2(4)3(8)6-7/h1H3,(H2,4,5)(H,6,8) |
InChIキー |
BMQCOTOKUCWTPB-UHFFFAOYSA-N |
正規SMILES |
CN1NC(=O)C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)



![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

